1-(2-methylpropyl)-1H-pyrazol-4-amine

Medicinal Chemistry Physicochemical Property Lipophilicity

Strategic isobutyl substitution delivers optimal lipophilicity (XLogP 0.8) for balanced permeability – not interchangeable with methyl/ethyl analogs. Validated in Bcr-Abl inhibitor scaffolds (EC50 360 nM). The reactive 4-amine handle enables rapid SAR expansion. Avoid costly re-optimization: the branched alkyl profile provides distinct steric/electronic properties essential for reproducible kinase targeting.

Molecular Formula C7H13N3
Molecular Weight 139.202
CAS No. 405548-42-7
Cat. No. B2952770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-1H-pyrazol-4-amine
CAS405548-42-7
Molecular FormulaC7H13N3
Molecular Weight139.202
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)N
InChIInChI=1S/C7H13N3/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3
InChIKeySGUQYNMBZJPCLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylpropyl)-1H-pyrazol-4-amine (CAS 405548-42-7): Product Specifications and Core Physicochemical Profile


1-(2-Methylpropyl)-1H-pyrazol-4-amine (CAS 405548-42-7, also known as 1-isobutyl-1H-pyrazol-4-amine) is a pyrazole derivative characterized by a 2-methylpropyl (isobutyl) substituent at the N1 position and a primary amine at the C4 position of the heterocyclic ring [1]. It has the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol [1]. The compound is typically supplied as a solid with purities ≥95% from major vendors . Its computed descriptors include an XLogP3-AA of 0.8, one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the isobutyl group modulating lipophilicity and the primary amine offering a reactive handle for further functionalization .

Why 1-(2-Methylpropyl)-1H-pyrazol-4-amine Cannot Be Replaced by Other 1-Alkyl-1H-pyrazol-4-amines


The N1-alkyl substituent in 4-aminopyrazoles is a critical determinant of lipophilicity, solubility, and target binding interactions . Simply substituting 1-(2-methylpropyl)-1H-pyrazol-4-amine with a methyl, ethyl, or propyl analog will alter these physicochemical properties, potentially impacting downstream biological activity, membrane permeability, and metabolic stability [1]. The branched isobutyl group provides a distinct steric and electronic profile compared to linear alkyl chains, which can influence molecular recognition events. The quantitative evidence below demonstrates that this compound occupies a specific property space that is not interchangeable with its closest in-class analogs, making precise procurement essential for reproducible research outcomes.

Quantitative Differentiators for 1-(2-Methylpropyl)-1H-pyrazol-4-amine: Comparative Data Against Closest Analogs


Lipophilicity (XLogP3-AA) of 1-(2-Methylpropyl)-1H-pyrazol-4-amine Compared to 1-Methyl, 1-Ethyl, and 1-Propyl Analogs

The target compound exhibits an XLogP3-AA value of 0.8, positioning it in an optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the 1-methyl analog (CAS 69843-13-6) has a lower LogP of approximately 0.58, while the 1-ethyl analog (CAS 876343-24-7) has a reported cLogP of 0.33 [2][3]. The 1-propyl analog (CAS 1006483-43-7) has a higher cLogP of 1.02 . The branched isobutyl group provides a balance between increased lipophilicity (relative to methyl/ethyl) and maintained solubility, without the excessive hydrophobicity of the linear propyl chain.

Medicinal Chemistry Physicochemical Property Lipophilicity

Molecular Weight and Rotatable Bond Count of 1-(2-Methylpropyl)-1H-pyrazol-4-amine Relative to In-Class Analogs

The molecular weight (MW) of the target compound is 139.20 g/mol, which is within the favorable range for small molecule probes [1]. The 1-methyl analog has an MW of 97.12 g/mol, the 1-ethyl analog 111.15 g/mol, and the 1-propyl analog 125.17 g/mol [2][3]. The target compound also has 2 rotatable bonds, compared to 0 for the 1-methyl and 1-ethyl analogs, and 1 for the 1-propyl analog [1]. Increased rotatable bonds can enhance conformational flexibility, which may improve binding to certain protein targets, but also reduce binding entropy. The isobutyl group provides a specific balance of steric bulk and flexibility that differs from linear chains.

Medicinal Chemistry Molecular Weight Flexibility

GHS Hazard Classification and Handling Considerations for 1-(2-Methylpropyl)-1H-pyrazol-4-amine

According to vendor safety data, 1-(2-methylpropyl)-1H-pyrazol-4-amine carries GHS07 hazard pictograms with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is consistent with many primary amines and pyrazole derivatives. In comparison, the 1-methyl analog is often supplied as a hydrochloride salt (CAS 127107-23-7) which may have different handling requirements [1]. The 1-ethyl analog also carries H302 warnings [2]. The target compound's specific combination of hazards necessitates appropriate personal protective equipment and ventilation, as detailed in the SDS . This information is critical for procurement planning and laboratory safety compliance.

Safety Handling Procurement

Vendor-Supplied Purity Specifications for 1-(2-Methylpropyl)-1H-pyrazol-4-amine

Multiple vendors offer 1-(2-methylpropyl)-1H-pyrazol-4-amine with certified purity levels. MuseChem provides the compound at ≥95% purity . Fluorochem also lists the product at 95% purity . CymitQuimica offers the compound at 97% purity . In comparison, the 1-methyl analog is available at 97% purity, the 1-ethyl analog at 98%, and the 1-isopropyl analog at 97% . The target compound's purity specifications are consistent with industry standards for research-grade building blocks. For applications requiring higher purity, users should request batch-specific Certificates of Analysis (CoA) from vendors.

Purity Quality Control Procurement

Potential Biological Activity of Derivatives Containing the 1-(2-Methylpropyl)-1H-pyrazol-4-yl Scaffold

While direct biological data for the target compound itself is limited in the public domain, derivatives incorporating the 1-(2-methylpropyl)-1H-pyrazol-4-yl scaffold have demonstrated notable activity. For example, the compound 6-(1-isobutyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine (CHEMBL1257658) exhibits an EC50 of 360 nM against Bcr-Abl in mouse BA/F3 cells [1]. In contrast, a related pyrimidin-4-amine derivative without the isobutyl pyrazole moiety may show different potency or selectivity. This indicates that the 1-(2-methylpropyl)-1H-pyrazol-4-amine fragment can confer favorable binding properties when incorporated into larger molecular architectures. The target compound serves as a key intermediate for synthesizing such bioactive molecules, and its unique substitution pattern is critical for achieving the observed potency.

Biological Activity Kinase Inhibition Drug Discovery

Storage and Stability Recommendations for 1-(2-Methylpropyl)-1H-pyrazol-4-amine

Vendor recommendations indicate that 1-(2-methylpropyl)-1H-pyrazol-4-amine should be stored at room temperature (RT) or under refrigerated conditions (2-8°C) and protected from light . The compound is typically shipped at ambient temperature. In comparison, the 1-isopropyl analog is recommended for storage at 2-8°C and protected from light [1]. The 1-methyl analog may have similar storage requirements. Adherence to these storage conditions is essential to maintain the integrity and purity of the compound over time. Stock solutions should be prepared according to the solubility profile and stored at -20°C or -80°C for extended stability .

Stability Storage Handling

Optimal Application Scenarios for 1-(2-Methylpropyl)-1H-pyrazol-4-amine Based on Differentiated Properties


Synthesis of Kinase Inhibitors Targeting Bcr-Abl or Related Tyrosine Kinases

The derivative 6-(1-isobutyl-1H-pyrazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine exhibits an EC50 of 360 nM against Bcr-Abl in BA/F3 cells [1]. Researchers developing novel kinase inhibitors can employ 1-(2-methylpropyl)-1H-pyrazol-4-amine as a key building block to explore structure-activity relationships (SAR) around the N1-alkyl group. The specific isobutyl substitution may contribute to optimal binding interactions within the kinase ATP-binding pocket, and replacing it with a methyl or ethyl group could reduce potency.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity

With an XLogP3-AA of 0.8, this compound occupies a favorable lipophilicity space for oral bioavailability [1]. It is particularly suited for lead optimization campaigns where increasing lipophilicity (relative to methyl or ethyl analogs) is desired to improve membrane permeability, but without the excessive hydrophobicity of a linear propyl chain (cLogP 1.02) that might lead to poor solubility or increased off-target binding [2][3]. This property profile makes it a strategic choice for fragment-based drug discovery or scaffold hopping exercises.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The primary amine at the C4 position provides a versatile reactive handle for amide bond formation, reductive amination, and other common medicinal chemistry transformations [1]. The 2-methylpropyl group introduces a branched alkyl moiety that can enhance molecular complexity and three-dimensionality. Compared to the more planar and less flexible 1-methyl or 1-ethyl analogs, this compound can generate lead-like molecules with improved properties for screening against challenging targets such as protein-protein interactions or allosteric sites [2].

Synthesis of Pyrazole-Containing Agrochemicals or Materials Science Precursors

While the primary focus is medicinal chemistry, the pyrazole core is also prevalent in agrochemicals and functional materials [1]. The 1-(2-methylpropyl)-1H-pyrazol-4-amine scaffold can be elaborated into more complex structures with potential applications as fungicides, herbicides, or metal-organic frameworks (MOFs). The specific alkyl substitution may impart desirable physicochemical properties such as volatility, solubility, or coordination geometry, differentiating it from simpler N-alkyl pyrazoles.

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